7-Amino-2,3-dihydronaphtho[2,3-g]phthalazine-1,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Amino-2,3-dihydronaphtho[2,3-g]phthalazine-1,4-dione is a complex organic compound that belongs to the class of phthalazine derivatives This compound is known for its unique structural features, which include a naphthalene ring fused with a phthalazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Amino-2,3-dihydronaphtho[2,3-g]phthalazine-1,4-dione typically involves multi-step organic reactions. One common method includes the cyclization of appropriate naphthalene derivatives with hydrazine derivatives under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters such as temperature, pressure, and pH are meticulously controlled. The use of continuous flow reactors can also be explored to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
7-Amino-2,3-dihydronaphtho[2,3-g]phthalazine-1,4-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding quinones.
Reduction: Reduction reactions can convert it into more reduced forms, often using hydrogenation techniques.
Substitution: It can undergo nucleophilic substitution reactions, especially at the amino group, to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) are often used in hydrogenation reactions.
Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted derivatives, quinones, and reduced forms of the original compound.
Scientific Research Applications
7-Amino-2,3-dihydronaphtho[2,3-g]phthalazine-1,4-dione has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the development of advanced materials, including dyes and polymers.
Mechanism of Action
The mechanism of action of 7-Amino-2,3-dihydronaphtho[2,3-g]phthalazine-1,4-dione involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, depending on its structural modifications. The pathways involved often include signal transduction mechanisms that regulate cellular processes.
Comparison with Similar Compounds
Similar Compounds
5-Amino-2,3-dihydrophthalazine-1,4-dione: Known for its use in chemiluminescence.
Luminol: A well-known compound used in forensic science for detecting blood traces.
Uniqueness
7-Amino-2,3-dihydronaphtho[2,3-g]phthalazine-1,4-dione stands out due to its unique naphthalene-phthalazine fused structure, which imparts distinct chemical and physical properties
Properties
CAS No. |
61415-49-4 |
---|---|
Molecular Formula |
C16H11N3O2 |
Molecular Weight |
277.28 g/mol |
IUPAC Name |
7-amino-2,3-dihydronaphtho[2,3-g]phthalazine-1,4-dione |
InChI |
InChI=1S/C16H11N3O2/c17-14-3-1-2-8-4-9-6-12-13(7-10(9)5-11(8)14)16(21)19-18-15(12)20/h1-7H,17H2,(H,18,20)(H,19,21) |
InChI Key |
XEWADTGOGTXNMB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=CC3=CC4=C(C=C3C=C2C(=C1)N)C(=O)NNC4=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.